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molecular formula C12H12N2O2S B8317740 5-methyl-6-(3-acetyl-4-pyridinyl)-2H-1,4-thiazin-3(4H)-one

5-methyl-6-(3-acetyl-4-pyridinyl)-2H-1,4-thiazin-3(4H)-one

Cat. No. B8317740
M. Wt: 248.30 g/mol
InChI Key: BBAUUBSHUWJMPL-UHFFFAOYSA-N
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Patent
US04800201

Procedure details

A mixture of 5-methyl-6-[1-(2,2,2-trichloroethoxycarbonyl)-3-acetyl-1,4-dihydro-4-pyridinyl]-2H-1,4-thiazin-3(4H)-one (1.77 g) and sulfur sublimed (0.8 g) was treated in the same manner as described in Example 3 (ii) to give the titled compound (0.08 g, yield 7.8%) as pale yellow crystals. Ethyl acetate was used as a developing eluant.
Name
5-methyl-6-[1-(2,2,2-trichloroethoxycarbonyl)-3-acetyl-1,4-dihydro-4-pyridinyl]-2H-1,4-thiazin-3(4H)-one
Quantity
1.77 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step One
[Compound]
Name
Example 3 ( ii )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
7.8%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:3][C:4](=[O:25])[CH2:5][S:6][C:7]=1[CH:8]1[CH:13]=[CH:12][N:11](C(OCC(Cl)(Cl)Cl)=O)[CH:10]=[C:9]1[C:22](=[O:24])[CH3:23].[S]>>[CH3:1][C:2]1[NH:3][C:4](=[O:25])[CH2:5][S:6][C:7]=1[C:8]1[CH:13]=[CH:12][N:11]=[CH:10][C:9]=1[C:22](=[O:24])[CH3:23] |^3:25|

Inputs

Step One
Name
5-methyl-6-[1-(2,2,2-trichloroethoxycarbonyl)-3-acetyl-1,4-dihydro-4-pyridinyl]-2H-1,4-thiazin-3(4H)-one
Quantity
1.77 g
Type
reactant
Smiles
CC=1NC(CSC1C1C(=CN(C=C1)C(=O)OCC(Cl)(Cl)Cl)C(C)=O)=O
Name
Quantity
0.8 g
Type
reactant
Smiles
[S]
Step Two
Name
Example 3 ( ii )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was treated in the same manner

Outcomes

Product
Name
Type
product
Smiles
CC=1NC(CSC1C1=C(C=NC=C1)C(C)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.08 g
YIELD: PERCENTYIELD 7.8%
YIELD: CALCULATEDPERCENTYIELD 7.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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